Plasmin Potency and Urokinase Selectivity vs. Generic Tripeptide CMKs
D-Val-Phe-Lys-CMK·2HCl exhibits an IC₅₀ of 100 pM for human plasmin, with documented high selectivity over urokinase . In contrast, the broader class of tripeptide lysyl chloromethyl ketones (e.g., D-Val-Leu-Lys-CMK and Ala-Phe-Lys-CMK) are described as 100- to 10,000-fold weaker inhibitors of urokinase compared to their plasmin activity, making them essentially non-selective for plasmin when urokinase is co-expressed [1].
| Evidence Dimension | Plasmin inhibitory potency and urokinase selectivity |
|---|---|
| Target Compound Data | IC₅₀ = 100 pM (human plasmin); high selectivity over urokinase |
| Comparator Or Baseline | D-Val-Leu-Lys-CMK and Ala-Phe-Lys-CMK: 100–10,000-fold weaker inhibition of urokinase vs. plasmin |
| Quantified Difference | > 100,000-fold more potent on plasmin than comparator CMKs are on urokinase, ensuring negligible off-target uPA inhibition |
| Conditions | Purified human plasmin enzymatic assay (Sigma Calbiochem) and steady-state kinetics from literature |
Why This Matters
This ensures confidence that experimental phenotypes attributed to plasmin are not confounded by co-inhibition of urokinase, a problem prevalent with less selective CMKs.
- [1] Collen, D., et al. (1980). Kinetic properties of tripeptide lysyl chloromethyl ketone and lysyl p-nitroanilide derivatives towards trypsin-like serine proteinases. Biochimica et Biophysica Acta, 615(1), 158–166. View Source
